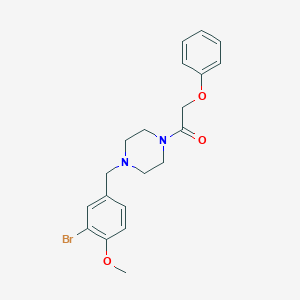
1-Benzoyl-4-(4-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(4-methoxybenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is commonly used as a recreational drug due to its stimulant properties. However, its potential as a research chemical has been explored in recent years.
Mécanisme D'action
1-Benzoyl-4-(4-methoxybenzoyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in an increase in alertness, energy, and mood. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine also acts as a non-selective agonist of serotonin receptors, which further enhances its stimulant effects.
Biochemical and Physiological Effects
1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also leads to an increase in the release of certain hormones, such as dopamine and norepinephrine. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been found to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzoyl-4-(4-methoxybenzoyl)piperazine has several advantages as a research chemical. It is relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine also has a well-defined mechanism of action, which makes it a useful tool for studying the effects of dopamine and serotonin in the brain.
However, there are also limitations to using 1-Benzoyl-4-(4-methoxybenzoyl)piperazine in laboratory experiments. Its stimulant effects can be difficult to control, which can make it challenging to study its effects on the brain in a controlled environment. Additionally, its potential for abuse as a recreational drug makes it a controversial choice for scientific research.
Orientations Futures
There are several future directions for research on 1-Benzoyl-4-(4-methoxybenzoyl)piperazine. One potential area of study is its potential as a treatment for neurological disorders, such as ADHD and narcolepsy. Another area of research is its potential as a cognitive enhancer. Additionally, further studies are needed to explore the long-term effects of 1-Benzoyl-4-(4-methoxybenzoyl)piperazine use on the brain and body.
Conclusion
In conclusion, 1-Benzoyl-4-(4-methoxybenzoyl)piperazine, or 1-Benzoyl-4-(4-methoxybenzoyl)piperazine, is a synthetic compound that has potential as a research chemical. It has been found to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and mood. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. Its potential as a treatment for neurological disorders and cognitive enhancer has been explored. However, further research is needed to fully understand the effects of 1-Benzoyl-4-(4-methoxybenzoyl)piperazine on the brain and body.
Méthodes De Synthèse
1-Benzoyl-4-(4-methoxybenzoyl)piperazine can be synthesized by reacting piperazine with benzoyl chloride and 4-methoxybenzoyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential as a treatment for certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has also been studied for its potential as a cognitive enhancer.
Propriétés
Nom du produit |
1-Benzoyl-4-(4-methoxybenzoyl)piperazine |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[4-(4-methoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-16(8-10-17)19(23)21-13-11-20(12-14-21)18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
Clé InChI |
WFFHQYKKOBPGIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)


![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)

